N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide

Description

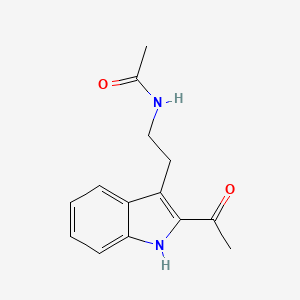

N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide is a synthetic indole derivative characterized by an acetamide moiety linked via an ethyl group to the 3-position of a 2-acetyl-substituted indole ring. This structure combines the bioactive indole scaffold with acetyl and acetamide functional groups, making it a candidate for pharmacological studies.

Properties

CAS No. |

61828-60-2 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

N-[2-(2-acetyl-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C14H16N2O2/c1-9(17)14-12(7-8-15-10(2)18)11-5-3-4-6-13(11)16-14/h3-6,16H,7-8H2,1-2H3,(H,15,18) |

InChI Key |

MEOIDHVCNFRGHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2N1)CCNC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Acetylation: The indole ring is then acetylated at the 2-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide with structurally analogous indole-acetamide derivatives, highlighting key structural variations, biological activities, and synthesis methodologies.

Structural and Functional Analysis

- Substituent Effects: 2-Acetyl Group (Target Compound): The acetyl group at the indole 2-position may enhance lipophilicity and receptor binding compared to unsubstituted analogs like N-(2-(1H-Indol-3-yl)ethyl)acetamide . Halogenation: Chlorinated derivatives (e.g., 2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide) exhibit improved metabolic stability, a feature absent in the target compound .

Biological Activity

N-(2-(2-Acetyl-1H-indol-3-yl)ethyl)acetamide is a compound derived from the indole structure, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acetylation of indole derivatives followed by acetamide formation. The structural integrity and purity of synthesized compounds are often confirmed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of indole derivatives, including this compound. For instance, a study demonstrated that compounds with indole structures exhibited significant cytotoxic effects against various cancer cell lines, including Caco-2 and A549 cells. The IC50 values for these compounds were found to be notably low, indicating potent anti-proliferative activity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Caco-2 | 20.6 |

| This compound | A549 | 35.0 |

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, which are critical for cancer treatment.

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 40 |

This broad-spectrum activity suggests potential use in treating infections caused by resistant strains.

3. Antioxidant Properties

Indole derivatives have also been evaluated for their antioxidant capabilities. The DPPH radical scavenging assay showed that this compound can effectively neutralize free radicals, contributing to its potential in preventing oxidative stress-related diseases.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the administration of this compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with specific cancer targets.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against multi-drug resistant strains of bacteria. The results indicated not only effective inhibition but also synergy when combined with conventional antibiotics, suggesting a promising avenue for combination therapies in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.